molecular formula C16H18N2O4S B15281793 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B15281793
M. Wt: 334.4 g/mol
InChI Key: CJIOGQUXTDLSPC-UHFFFAOYSA-N
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Description

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-{[(2-Hydroxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide.

    Reduction: Formation of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]amino}benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic residues in the target protein, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methoxyphenyl)sulfonyl]amino}benzamide
  • 2-{[(4,5-Dimethylphenyl)sulfonyl]amino}benzamide
  • 2-{[(2-Methoxy-4-methylphenyl)sulfonyl]amino}benzamide

Uniqueness

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H18N2O4S/c1-10-8-14(22-3)15(9-11(10)2)23(20,21)18-13-7-5-4-6-12(13)16(17)19/h4-9,18H,1-3H3,(H2,17,19)

InChI Key

CJIOGQUXTDLSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC

Origin of Product

United States

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